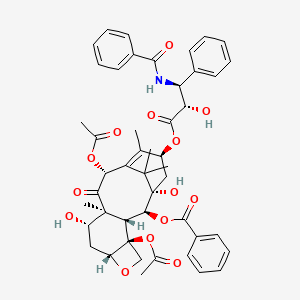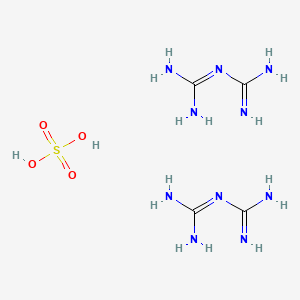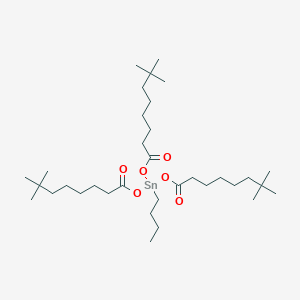
Ammonium holmium(3+) disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium holmium(3+) disulphate: is a chemical compound with the molecular formula H₄HoNO₈S₂ It is a rare earth metal compound that contains holmium, a lanthanide element
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium holmium(3+) disulphate can be synthesized through a reaction involving holmium oxide (Ho₂O₃) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous medium. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
Ho2O3+2(NH4)2SO4+H2SO4→2(NH4)Ho(SO4)2+3H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and pH, to achieve high purity and yield. The compound is typically crystallized from the reaction mixture and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Ammonium holmium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds of holmium.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The sulfate ions in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reactions with other sulfate salts or acids can lead to substitution of sulfate ions.
Major Products:
Oxidation: Higher oxidation state holmium compounds.
Reduction: Lower oxidation state holmium compounds.
Substitution: Compounds with different anions replacing sulfate ions.
Scientific Research Applications
Chemistry: Ammonium holmium(3+) disulphate is used in the synthesis of other holmium compounds and as a precursor in various chemical reactions. Its unique properties make it valuable in studying the behavior of rare earth elements.
Biology: In biological research, this compound is used to study the effects of rare earth elements on biological systems. It can be used in experiments to understand the interaction of holmium with biological molecules.
Medicine: Holmium compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents. Holmium’s unique magnetic properties make it suitable for certain types of imaging techniques.
Industry: In the industrial sector, this compound is used in the production of specialized materials, including catalysts and phosphors. Its unique properties are leveraged to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of ammonium holmium(3+) disulphate involves its interaction with various molecular targets. Holmium ions can interact with biological molecules, including proteins and nucleic acids, potentially affecting their structure and function. The compound’s effects are mediated through its ability to form complexes with these molecules, altering their activity and stability.
Comparison with Similar Compounds
- Ammonium erbium(3+) disulphate
- Ammonium dysprosium(3+) disulphate
- Ammonium terbium(3+) disulphate
Comparison: Ammonium holmium(3+) disulphate is unique due to the specific properties of holmium, such as its magnetic and optical characteristics. Compared to similar compounds containing other lanthanides, this compound may exhibit different reactivity and applications. For example, holmium’s magnetic properties make it particularly useful in certain imaging techniques, whereas other lanthanides may not offer the same advantages.
Properties
CAS No. |
97375-23-0 |
|---|---|
Molecular Formula |
H4HoNO8S2 |
Molecular Weight |
375.10 g/mol |
IUPAC Name |
azanium;holmium(3+);disulfate |
InChI |
InChI=1S/Ho.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |
InChI Key |
MGASNGITCBLJDL-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



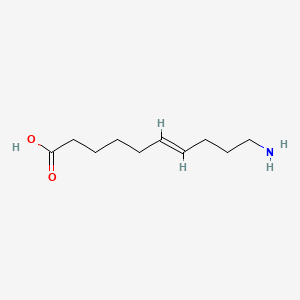
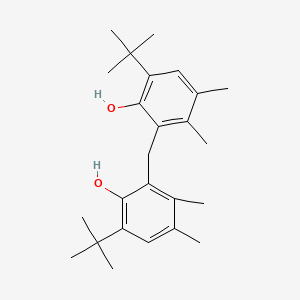

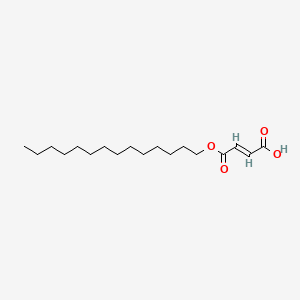
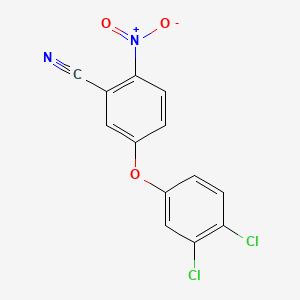
![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
